N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
Overview
Description
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
This compound interacts with the active site of the urease enzyme . The compound’s interaction with the enzyme inhibits its activity, preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of urease activity, disruption of the urea cycle, and potential antibacterial effects against urease-dependent bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity may enhance its ability to cross cellular membranes . .
Biochemical Analysis
Biochemical Properties
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition is significant in the context of treating infections caused by urease-producing bacteria such as Helicobacter pylori .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the growth of certain bacterial cells by disrupting their metabolic processes and gene expression patterns . This disruption leads to a decrease in bacterial viability and proliferation, making it a potential candidate for antibacterial therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of urease, preventing the enzyme from catalyzing the hydrolysis of urea . Additionally, it may interact with other proteins and enzymes, leading to alterations in their activity and subsequent changes in cellular processes. These interactions contribute to the compound’s overall biochemical effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on urease and other target enzymes, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on bacterial inhibition and enzyme activity . At excessively high doses, toxic or adverse effects may be observed, highlighting the importance of determining an optimal therapeutic dosage for safe and effective use.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interaction with urease is a key aspect of its metabolic role, as it inhibits the enzyme’s function and disrupts the metabolic processes of urease-producing bacteria . Additionally, the compound may influence other metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may accumulate in certain tissues or compartments, influencing its localization and overall effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects, contributing to its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide: Another thiadiazole derivative with potential anticancer activity.
2-(5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Known for its urease inhibitory activity.
Uniqueness
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide stands out due to its specific structural features, such as the presence of both a thiadiazole ring and a methoxybenzenesulfonamide group
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S2/c1-18-8-2-4-9(5-3-8)20(16,17)13-7-6-10-14-15-11(12)19-10/h2-5,13H,6-7H2,1H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAVPGJJTHVQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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